molecular formula C11H11NO3 B1592420 3-Cyano-4-isopropoxybenzoic acid CAS No. 258273-31-3

3-Cyano-4-isopropoxybenzoic acid

Cat. No. B1592420
M. Wt: 205.21 g/mol
InChI Key: FQGLEMDXDTZJMJ-UHFFFAOYSA-N
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Description

3-Cyano-4-isopropoxybenzoic acid is a chemical compound with the CAS Number: 258273-31-3 and a molecular weight of 205.21 . It is a solid at room temperature . This compound is a useful reagent in the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles as S1P3-sparing agonists of sphingosine phosphate receptors S1P1 and S1P5 for treatment of multiple sclerosis .


Synthesis Analysis

The synthesis of 3-Cyano-4-isopropoxybenzoic acid involves several steps . The process starts with the preparation of 3-aldehyde-4-ethyl hydroxybenzoate from ethyl p-hydroxybenzoate. This is followed by the preparation of 3-cyano-4-ethyl hydroxybenzoate from the 3-aldehyde-4-ethyl hydroxybenzoate. Then, 3-cyano-4-ethyl isopropoxybenzoate is prepared from the 3-cyano-4-ethyl hydroxybenzoate. Finally, 3-cyano-4-isopropoxybenzoic acid is prepared from the 3-cyano-4-ethyl isopropoxybenzoate .


Molecular Structure Analysis

The linear formula of 3-Cyano-4-isopropoxybenzoic acid is C11H11NO3 .


Chemical Reactions Analysis

3-Cyano-4-isopropoxybenzoic Acid is used in the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles .


Physical And Chemical Properties Analysis

3-Cyano-4-isopropoxybenzoic acid is a solid at room temperature . It has a molecular weight of 205.21 . The density is 1.2±0.1 g/cm3, boiling point is 371.4±27.0 °C at 760 mmHg, and vapour pressure is 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 65.2±3.0 kJ/mol and a flash point of 178.4±23.7 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 3-Cyano-4-isopropoxybenzoic acid derivatives have been synthesized using various techniques. For example, a study demonstrated the efficient scale-up synthesis of related compounds like 5-cyano-2-formylbenzoic acid using continuous flow-flash chemistry, a method effective for producing biologically significant compounds (Seto et al., 2019).

  • Molecular Structure Analysis : Another research focused on the molecular structure of 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, illustrating the importance of such compounds in understanding liquid crystalline behavior at high temperatures (Weissflog et al., 1996).

Applications in Material Science

  • Liquid Crystal Development : Compounds like 3-Cyano-4-isopropoxybenzoic acid derivatives are crucial in developing new materials with liquid crystalline properties. For instance, novel indolo[3,2-b]carbazole derivatives with cyano groups have shown potential in optics and electronics due to their aggregation-induced emission properties (Jia et al., 2013).

  • Polyester Synthesis : Research has also focused on synthesizing unsaturated cyano-substituted homo- and copolyesters from derivatives of 3-Cyano-4-isopropoxybenzoic acid, offering applications in thermally stable polymers with enhanced hydrophilicity (Mikroyannidis, 1995).

Biological and Chemical Studies

  • Amino Acid Analogs Synthesis : Derivatives of 3-Cyano-4-isopropoxybenzoic acid have been used to synthesize amino acid analogs, contributing to the understanding of bioactive molecules (Conti et al., 2007).

  • Study of Tautomeric Equilibria : The study of tautomeric equilibria in related compounds, such as 2-cyanobenzoic acids, offers insights into their behavior in various phases, crucial for understanding their chemical properties (Iglesias et al., 2012).

  • arváez/50d2172bab53563eb183a2ff17340a0a/?utm_source=chatgpt).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

3-Cyano-4-isopropoxybenzoic acid is a useful reagent in the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles as S1P3-sparing agonists of sphingosine phosphate receptors S1P1 and S1P5 for treatment of multiple sclerosis . This suggests potential future directions in the development of treatments for multiple sclerosis.

Relevant Papers The relevant papers retrieved include a review on the synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds . Another paper discusses the method for preparing 3-cyano-4-isopropoxybenzoic acid .

properties

IUPAC Name

3-cyano-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-5,7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGLEMDXDTZJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620774
Record name 3-Cyano-4-[(propan-2-yl)oxy]benzoic acid
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-isopropoxybenzoic acid

CAS RN

258273-31-3
Record name 3-Cyano-4-(1-methylethoxy)benzoic acid
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Record name 3-Cyano-4-[(propan-2-yl)oxy]benzoic acid
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Record name 3-CYANO-4-ISOPROPOXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of methyl 3-cyano-4-[(1-methylethyl)oxy]benzoate (100 g, 463 mmol) in tetrahydrofuran (500 mL) was added 10% potassium hydroxide (500 mL). The resulting solution was allowed to warm to room temperature and maintained for 16 h, at which time it was concentrated to remove the tetrahydrofuran. The residue was diluted with water (500 mL) and washed with ether (2×500 mL). The aqueous layer was then acidified with 3 N HCl and stood for 2 h. The solids were collected by filtration and washed several times with water, then dissolved in methylene chloride (1 L). The mostly homogeneous mixture was filtered through Celite® and concentrated to a minimal volume of methylene chloride. Collection of the solids by filtration gave 82 g (87%) of 3-cyano-4-[(1-methylethyl)oxy]benzoic acid as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 802 mg (3.66 mmol) of methyl 3-cyano-4-isopropyloxybenzoate (from Step C) in 5.0 mL EtOH was treated with 770 μL of 5.0 N NaOH. The mixture was stirred at rt for 16 h and then concentrated. The residue was partitioned between EtOAc and aqueous HCl. The organic layer was separated, dried over Na2SO4, and concentrated to give 706 mg of the title compound: 1H NMR (500 M, CDCl3) δ 1.46 (d, J=6.0, 6H), 4.74-4.81 (m, 1H), 7.02 (d, J=9.0, 1H), 8.24 (dd, J=2.3, 8.9, 1H), 8.32 (d, J=2.0, 1H).
Quantity
802 mg
Type
reactant
Reaction Step One
Name
Quantity
770 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RM Harris, BI Andrews, S Clark… - … Process Research & …, 2013 - ACS Publications
… To a suspension of 3-cyano-4-isopropoxybenzoic acid (5.64 kg, 1.05 equiv) in anhydrous … at 55 C for 7 h until all the 3-cyano-4-isopropoxybenzoic acid was consumed by HPLC. The …
Number of citations: 19 pubs.acs.org
J Skidmore, J Heer, CN Johnson… - Journal of Medicinal …, 2014 - ACS Publications
… Conversion to the amidoxime 47 as before followed by reaction with either 3-chloro- or 3-cyano-4-isopropoxybenzoic acid methyl ester in the presence of sodium hydride effected …
Number of citations: 20 pubs.acs.org
C Cianferotti, G Barreca, V Bollabathini… - European Journal of …, 2021 - Wiley Online Library
… To a solution of 3-cyano-4-isopropoxybenzoic acid 12 (132 mg, 0.64 mmol) in DMF (3 ml) maintained at 0 C, 1,1′-carbonyldiimidazole (115 mg, 0.71 mmol) was added portionwise. …
E Cha, J Kim, L Gotina, J Kim, HJ Kim… - Journal of Medicinal …, 2023 - ACS Publications
… For the systematic exploration of hydrophilic groups, 3-cyano-4-isopropoxybenzoic acid (70) was reduced with the borane-THF complex to generate 71 that was chlorinated with …
Number of citations: 4 pubs.acs.org
J Gras - Drugs of the Future, 2015 - access.portico.org
… of hydroxylamine hydrochloride (X) to nitrile (IX) in the presence of Et3N in EtOH at 80 C yields hydroxyamidine (XI), which is then cyclized with 3-cyano-4-isopropoxybenzoic acid using …
Number of citations: 1 access.portico.org

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